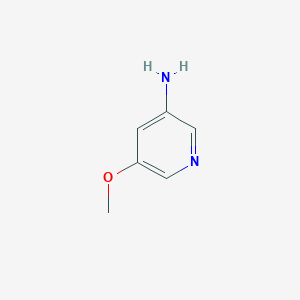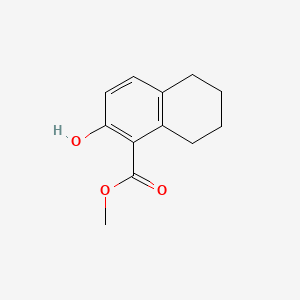
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Vue d'ensemble
Description
The compound of interest, "Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate," is closely related to the tetrahydronaphthalene derivatives discussed in the provided papers. These derivatives are significant due to their biological activities, particularly their interactions with dopamine receptors, which are crucial for various physiological functions . The papers provided do not directly discuss the compound but offer insights into the synthesis, molecular structure, and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of tetrahydronaphthalene derivatives is a topic of interest due to their pharmacological relevance. For instance, the synthesis of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, which lacks DA1 dopamine agonist activity, has been reported . Additionally, the synthesis of various enantiomers of 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene has been achieved, with dopaminergic activity confined to the levo enantiomer . An efficient synthesis route for a related compound, methyl (−)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate, was developed using baker’s yeast-catalyzed asymmetric reduction . Furthermore, an enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been described, highlighting the importance of chirality in these compounds .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives is critical for their biological activity. The crystal structure of a derivative, r-1-hydroxy-t-2-methyl-t,t-3,4-epoxy-1,2,3,4-tetrahydronaphthalene, has been determined, revealing equatorial hydroxyl and methyl groups and a characteristic chain of molecules linked by hydrogen bonds . This information is essential for understanding the conformational preferences of these molecules and their interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving tetrahydronaphthalene derivatives are influenced by their structure and substituents. The lack of DA1 dopamine agonist activity in the 2-methylated derivative suggests that the receptor cannot tolerate alkylation at the alpha side-chain carbon, indicating a steric intolerance . The dopaminergic activity of the synthesized enantiomers also underscores the importance of substitution and chirality in eliciting biological responses .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are determined by their molecular structures. The presence of hydroxyl, methyl, and epoxy groups can influence properties such as solubility, boiling point, and reactivity. The crystal structure analysis provides insights into the solid-state properties, such as hydrogen bonding patterns, which can affect the compound's stability and interactions . These properties are crucial for the development of pharmaceutical agents and their formulation.
Applications De Recherche Scientifique
1. Stereoselective Synthesis
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate plays a role in the stereoselective synthesis of certain natural products. For instance, it has been used in synthesizing diastereoisomeric forms of 2,15-dihydroxycalamele‘ne and 2-methoxycalamenene, starting from related methyl tetrahydronaphthalene carboxylates (Serra, 2015).
2. Synthesis of Amino Tetrahydronaphthalene Derivatives
This compound is integral to the synthesis of amino tetrahydronaphthalene derivatives. These derivatives have been studied for their effects on central serotonergic and dopaminergic systems (Stjernlöf et al., 1993).
3. Synthesis of Bioactive Compounds
It is also used in the synthesis of bioactive compounds such as 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, which can be synthesized from naphthalene-2,3-diol, demonstrating its utility in creating biologically significant molecules (Göksu et al., 2003).
4. Cardiovascular Research
The synthesis of N-substituted amino alcohols derived from tetrahydronaphthalene, including this compound, has implications for cardiovascular research, particularly in the search for novel cardiovascular agents (Miyake et al., 1983).
5. Organic Synthesis Techniques
The compound plays a role in advanced organic synthesis techniques such as inverse-electron-demand Diels–Alder reactions, demonstrating its versatility in organic chemistry (Boger & Mullican, 2003).
6. Diterpene Acid Degradation
It is involved in the degradation of diterpene acids like dihydroxyserrulatic acid, aiding in the determination of the absolute configuration of natural products (Croft et al., 1979).
7. Synthesis of Polyfunctionally Substituted Derivatives
This compound is also useful in synthesizing polyfunctionally substituted tetrahydronaphthalene derivatives, which have shown promising tumor inhibitory and antioxidant activities (Hamdy et al., 2013).
8. Investigation of Solid State Disorder
Studies involving solid state NMR and X-ray crystallography of tetrahydronaphthalene derivatives, including this compound, have provided insights into the nature of solid-state disorder (Facey et al., 1996).
9. Molecular Structure Studies
The compound has been used in studies focusing on the molecular structure of dihydroaromatic epoxides, enhancing our understanding of crystal structures and molecular conformations (Zacharias et al., 1995).
10. Role in Total Synthesis of Elisabethin A
It has also been part of the total synthesis efforts for complex molecules like elisabethin A, showcasing its applicability in the synthesis of natural products (Kaiser et al., 2023).
Safety And Hazards
- Hazard Statements : May cause skin sensitization (H317) and eye irritation (H319).
- Precautionary Statements : Use appropriate protective measures (P280) and avoid contact with eyes and skin (P305+P351+P338).
Orientations Futures
Further research is needed to explore the potential applications of this compound, including its biological activity, pharmacological relevance, and synthetic modifications.
For more detailed information, you can refer to the Material Safety Data Sheet (MSDS).
Please note that this analysis is based on available data, and additional studies may provide deeper insights into the compound’s properties and applications.
Propriétés
IUPAC Name |
methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZPUQMMDVJQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469244 | |
| Record name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
CAS RN |
59604-96-5 | |
| Record name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

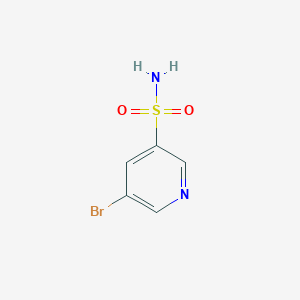
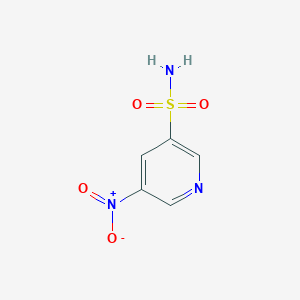
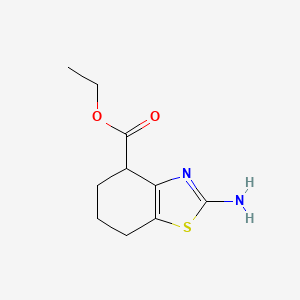
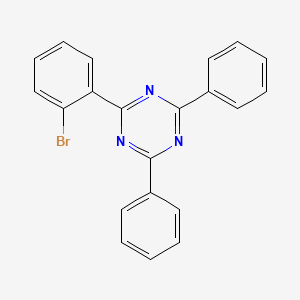
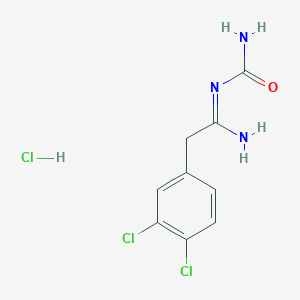
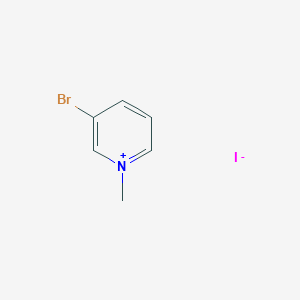

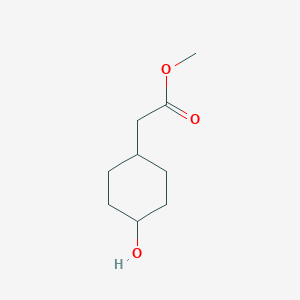
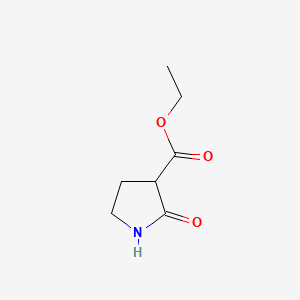
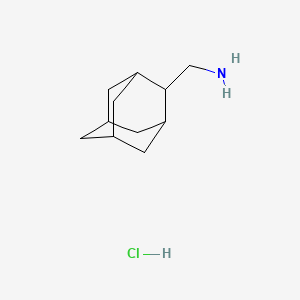
![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

